4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets . For instance, some azoles primarily target the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s worth noting that compounds with a similar structure have been found to activate the camp-dependent protein kinase a (pka) pathway . This pathway potentiates the opening of mitochondrial Ca2+ -activated K+ (mitoKCa) channels .
Biochemical Pathways
Related compounds have been shown to impact the camp/pka pathway, which can lead to the opening of mitochondrial ca2+ -activated k+ (mitokca) channels .
Pharmacokinetics
It’s known that the functional group compatibility of the process and resultant substitution patterns around the ring can influence the pharmacokinetics of similar compounds .
Result of Action
Related compounds have demonstrated potent inhibitory activities against certain cancer cell lines .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one. For instance, certain limitations such as acidic nature, increased explosive sensitivity in the presence of moisture, and negative oxygen balance can restrict its applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can result in a variety of functionalized triazole derivatives.
Scientific Research Applications
4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar ring structure but without the cyclohexyl and dimethyl substitutions.
4,5-Dimethyl-1,2,4-triazole: Similar to the target compound but lacks the cyclohexyl group.
Cyclohexyl-1,2,4-triazole: Contains the cyclohexyl group but lacks the dimethyl substitutions.
Uniqueness
4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both cyclohexyl and dimethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its simpler analogs.
Properties
IUPAC Name |
4-cyclohexyl-2,5-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-11-12(2)10(14)13(8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGXCUDKVVFKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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